
Butanamide, N-(3-nitrophenyl)-
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Overview
Description
Butanamide, N-(3-nitrophenyl)- is an amide derivative characterized by a butanamide backbone (four-carbon chain with a terminal amide group) substituted with a 3-nitrophenyl group. This compound is part of a broader class of aromatic amides, where the nitro group (-NO₂) on the phenyl ring imparts significant electron-withdrawing effects, influencing its chemical reactivity, stability, and physical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-nitrophenyl)butanamide, and what critical reaction parameters must be controlled?
N-(3-nitrophenyl)butanamide can be synthesized via diazotization and coupling reactions. A typical method involves reacting 3-nitroaniline with cyanogen bromide in diethyl ether to form intermediates like N-(3-nitrophenyl)cyanamide, followed by alkylation or amidation steps . Critical parameters include temperature control (0–5°C for diazotization), stoichiometric ratios of reagents, and inert atmosphere conditions (e.g., argon) to prevent side reactions. Purification via recrystallization or column chromatography is essential to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(3-nitrophenyl)butanamide?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments, particularly the nitrophenyl and amide groups.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹).
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What are the key considerations when designing crystallization experiments for N-(3-nitrophenyl)butanamide to obtain high-quality single crystals?
Solvent selection (e.g., slow evaporation in ethanol/water mixtures), temperature gradients, and supersaturation control are critical. Use of SHELXL for refinement ensures accurate structural resolution. Avoid rapid cooling, which may induce polycrystalline growth. Pre-saturation of solutions with inert gases (e.g., nitrogen) minimizes oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for N-(3-nitrophenyl)butanamide derivatives?
Discrepancies between experimental and computational data (e.g., DFT-calculated chemical shifts) require cross-validation:
- X-ray crystallography provides definitive bond lengths/angles for comparison with DFT-optimized geometries.
- Dynamic NMR can assess conformational flexibility affecting peak splitting.
- SHELXL refinement (with high-resolution data) resolves ambiguities in electron density maps, particularly for nitro group orientations .
Q. What strategies are employed to analyze the cytotoxic effects of N-(3-nitrophenyl)butanamide analogs in vitro, and how are IC₅₀ values determined?
Cytotoxicity is typically evaluated using:
- MTT assay : Cells (e.g., hepatoma HTC line) are treated with serial dilutions of the compound. After 24–48 hours, formazan formation is quantified spectrophotometrically.
- Dose-response curves : Data are fitted to sigmoidal models (e.g., Hill equation) to calculate IC₅₀. Controls must include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin). Statistical significance (p < 0.05) is assessed via ANOVA .
Q. How can computational methods predict the reactivity and biological interactions of N-(3-nitrophenyl)butanamide?
- DFT calculations (e.g., Gaussian, ORCA) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking (AutoDock, Schrödinger) identifies potential protein targets (e.g., tubulin for anticancer activity) by simulating ligand-receptor binding affinities.
- MD simulations (GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., hydrogen bonds with nitro groups) .
Q. What experimental approaches are used to investigate the photostability of N-(3-nitrophenyl)butanamide under UV-Vis irradiation?
- UV-Vis spectroscopy monitors absorbance changes (e.g., nitro group degradation at ~400 nm).
- HPLC-MS tracks decomposition products.
- Quantum yield calculations quantify photoreaction efficiency. Controlled light exposure (e.g., solar simulators) and oxygen-free conditions differentiate oxidative vs. non-oxidative pathways .
Q. Methodological Notes
- Data Contradiction Analysis : Always validate synthetic yields and spectroscopic data against multiple techniques (e.g., NMR + X-ray). Use SHELXL's validation tools (e.g., R-factor, ADPs) to identify crystallographic outliers .
- Advanced Instrumentation : Synchrotron X-ray sources enhance resolution for challenging crystals. High-resolution MS (HRMS) with ESI or MALDI improves mass accuracy for complex derivatives .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Butanamide Derivatives and Analogs
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in N-(3-nitrophenyl)acetamide) reduce electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution compared to electron-donating groups like -NH₂ in N-(3-aminophenyl)butanamide . Bulky substituents (e.g., trifluoromethyl in C₁₂H₁₄F₃NO) may sterically hinder reactions or alter solubility .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Findings:
- Melting Points : Acetamide derivatives (e.g., C₈H₈N₂O₃) generally exhibit higher melting points than butanamides due to tighter molecular packing in shorter chains .
- Solubility Trends: Fluorinated or alkylated derivatives (e.g., C₁₀H₅F₇N₂O₃, C₁₃H₁₉NO) are more lipophilic, whereas amino-substituted analogs (C₁₀H₁₄N₂O) show moderate polarity .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(3-nitrophenyl)butanamide |
InChI |
InChI=1S/C10H12N2O3/c1-2-4-10(13)11-8-5-3-6-9(7-8)12(14)15/h3,5-7H,2,4H2,1H3,(H,11,13) |
InChI Key |
VXGYYWZDOBSZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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